molecular formula C8H7F3O B1334202 1-Methyl-4-(trifluoromethoxy)benzene CAS No. 706-27-4

1-Methyl-4-(trifluoromethoxy)benzene

Cat. No. B1334202
CAS RN: 706-27-4
M. Wt: 176.14 g/mol
InChI Key: JUXFXYQUXNXVAA-UHFFFAOYSA-N
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Description

“1-Methyl-4-(trifluoromethoxy)benzene” is a chemical compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry . The trifluoromethoxy group attached to the benzene ring makes this compound particularly interesting for various applications .


Synthesis Analysis

The synthesis of compounds similar to “1-Methyl-4-(trifluoromethoxy)benzene” has been discussed in several studies . For instance, (Trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .


Molecular Structure Analysis

The molecular structure of “1-Methyl-4-(trifluoromethoxy)benzene” consists of a benzene ring with a methyl group (CH3) and a trifluoromethoxy group (OCF3) attached to it . The exact structure can be determined using techniques such as electron diffraction and spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “1-Methyl-4-(trifluoromethoxy)benzene” can be quite complex. For example, 1-trifluoromethoxy-4-(trifluoromethyl)benzene affords 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-4-(trifluoromethoxy)benzene” include its molecular weight, boiling point, density, and refractive index . For instance, (Trifluoromethoxy)benzene has a molecular weight of 162.11, a boiling point of 102°C, a density of 1.226 g/mL at 25°C, and a refractive index of 1.406 .

Scientific Research Applications

Pharmaceutical Research

The trifluoromethoxy group in compounds like 1-Methyl-4-(trifluoromethoxy)benzene is increasingly used in pharmaceuticals due to its ability to enhance the bioavailability and metabolic stability of drugs . This compound can serve as a precursor for synthesizing bioactive molecules where the trifluoromethoxy group may improve the binding affinity to biological targets.

Agrochemical Development

In agrochemistry, the trifluoromethoxy group is valued for its contribution to the efficacy of pesticides . It is found in several pesticides and is associated with properties like increased lipophilicity, which can enhance the penetration of active ingredients into plant tissues, thereby improving their insecticidal or fungicidal activities.

Safety and Hazards

The safety data sheet for a similar compound, 1-Bromo-4-(trifluoromethoxy)benzene, indicates that it causes severe skin burns and eye damage . It’s important to handle such compounds with care, using protective equipment and following safety protocols .

Future Directions

The trifluoromethoxy group is finding increased utility as a substituent in bioactives, but it is still perhaps the least well understood fluorine substituent in currency . Therefore, future research could focus on better understanding the properties and reactivity of this important substituent .

properties

IUPAC Name

1-methyl-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-6-2-4-7(5-3-6)12-8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXFXYQUXNXVAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375271
Record name 1-Methyl-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(trifluoromethoxy)benzene

CAS RN

706-27-4
Record name 1-Methyl-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethoxy)toluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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